molecular formula C15H18FN5OS B2377712 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide CAS No. 923164-46-9

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide

Cat. No. B2377712
CAS RN: 923164-46-9
M. Wt: 335.4
InChI Key: FTJPRONLOFCGRH-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide” is a heterocyclic compound. Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus, which is present in this compound, is one of the most important heterocycles and is a feature of natural products as well as medicinal agents .


Chemical Reactions Analysis

Triazole compounds have been studied for their chemical reactions . They have shown significant biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Scientific Research Applications

Anticancer Activity

  • Derivatives of imidazo[2,1-c][1,2,4]triazole have shown cytotoxic potency against human cancer cell lines. Compounds like 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide exhibited significant inhibition of cervical and bladder cancer cell lines (Balewski et al., 2020).

Antimicrobial and Antifungal Activities

  • Compounds with imidazo[2,1-c][1,2,4]triazole structure have demonstrated promising antimicrobial activities. Specific derivatives have shown effectiveness against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
  • Imidazo[2,1-c][1,2,4]triazole aryl derivatives have been synthesized as potential antibacterial agents, showing superior activity to some existing antibiotics (Sztanke et al., 2006).

Anticonvulsant Activity

  • Certain derivatives of imidazo[2,1-c][1,2,4]triazole have been studied for their anticonvulsant activities, showing neuroprotective and membrane stabilizing effects (Bihdan, 2019).

Angiotensin II Antagonists

  • Some derivatives have been evaluated as angiotensin II antagonists, showing potential for use in hypertension treatment (Ashton et al., 1993).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of imidazo[2,1-c][1,2,4]triazole derivatives have been a significant area of research, contributing to the understanding of their potential applications in medicinal chemistry (Sączewski & Gdaniec, 2010).

Potential Anti-inflammatory Agents

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.

Mode of Action

It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This interaction could potentially alter the function of the target, leading to the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These effects suggest that the compound may have a broad range of molecular and cellular impacts.

Action Environment

It’s known that the structure of the compound, including its ability to form hydrogen bonds, may influence its interaction with different target receptors . This suggests that environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The safety and hazards of triazole derivatives have been evaluated . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the study of triazole compounds involve enhancing their thermal stability, burn rate, insensitivity to external force, and synthesizing new energetic materials with enhanced properties . They are also being studied for their potential as high-performance energetic materials with excellent combustion/detonation properties, high density, and positive oxygen balance .

properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5OS/c1-10(2)17-13(22)9-23-15-19-18-14-20(7-8-21(14)15)12-5-3-11(16)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPRONLOFCGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide

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